N-[3-(morpholin-4-yl)propyl]-3-(phenylsulfonyl)propanamide
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Overview
Description
N~1~-(3-MORPHOLINOPROPYL)-3-(PHENYLSULFONYL)PROPANAMIDE: is a chemical compound known for its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. This compound features a morpholine ring, a phenylsulfonyl group, and a propanamide backbone, which contribute to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-MORPHOLINOPROPYL)-3-(PHENYLSULFONYL)PROPANAMIDE typically involves a multi-step process:
Formation of the Morpholine Ring: The initial step involves the synthesis of the morpholine ring through the reaction of diethanolamine with a suitable dehydrating agent.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation, where a phenylsulfonyl chloride reacts with the morpholine derivative under basic conditions.
Formation of the Propanamide Backbone: The final step involves the coupling of the morpholine-phenylsulfonyl intermediate with a propanamide derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In industrial settings, the production of N1-(3-MORPHOLINOPROPYL)-3-(PHENYLSULFONYL)PROPANAMIDE may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-MORPHOLINOPROPYL)-3-(PHENYLSULFONYL)PROPANAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted morpholine and propanamide derivatives.
Scientific Research Applications
N~1~-(3-MORPHOLINOPROPYL)-3-(PHENYLSULFONYL)PROPANAMIDE has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of N1-(3-MORPHOLINOPROPYL)-3-(PHENYLSULFONYL)PROPANAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s morpholine ring and phenylsulfonyl group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The specific pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N~1~-(3-MORPHOLINOPROPYL)-3-(PHENYLSULFONYL)BUTANAMIDE: Similar structure with a butanamide backbone.
N~1~-(3-MORPHOLINOPROPYL)-3-(PHENYLSULFONYL)ETHANAMIDE: Similar structure with an ethanamide backbone.
N~1~-(3-MORPHOLINOPROPYL)-3-(PHENYLSULFONYL)PENTANAMIDE: Similar structure with a pentanamide backbone.
Uniqueness
N~1~-(3-MORPHOLINOPROPYL)-3-(PHENYLSULFONYL)PROPANAMIDE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the morpholine ring and phenylsulfonyl group allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H24N2O4S |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-N-(3-morpholin-4-ylpropyl)propanamide |
InChI |
InChI=1S/C16H24N2O4S/c19-16(17-8-4-9-18-10-12-22-13-11-18)7-14-23(20,21)15-5-2-1-3-6-15/h1-3,5-6H,4,7-14H2,(H,17,19) |
InChI Key |
ZPJOCYDNODRQHX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC(=O)CCS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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